![molecular formula C9H14Cl2F2N2O B12317494 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride](/img/structure/B12317494.png)
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2F2N2O It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and an ethane-1,2-diamine moiety
Méthodes De Préparation
The synthesis of 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Phenyl Intermediate:
Ethane-1,2-diamine Addition: The intermediate is then reacted with ethane-1,2-diamine under controlled conditions to form the desired product.
Purification and Crystallization: The final product is purified through recrystallization and converted to its dihydrochloride salt form.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group and ethane-1,2-diamine moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.
Comparaison Avec Des Composés Similaires
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:
1-[3-(Methoxy)phenyl]ethane-1,2-diamine: This compound lacks the fluorine atoms, which may result in different reactivity and biological activity.
1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine: The presence of an additional fluorine atom can significantly alter the compound’s properties and interactions.
The uniqueness of this compound lies in its specific difluoromethoxy substitution, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C9H14Cl2F2N2O |
|---|---|
Poids moléculaire |
275.12 g/mol |
Nom IUPAC |
1-[3-(difluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H12F2N2O.2ClH/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12;;/h1-4,8-9H,5,12-13H2;2*1H |
Clé InChI |
MPXUUSVQLBIBMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)F)C(CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)

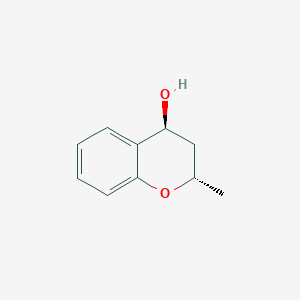
![2-{[4-(4-Methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12317434.png)
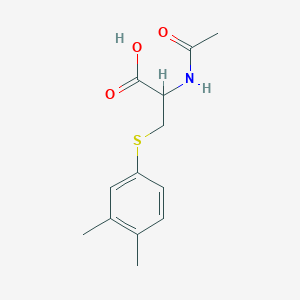
![1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-](/img/structure/B12317439.png)
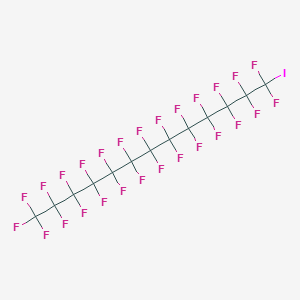
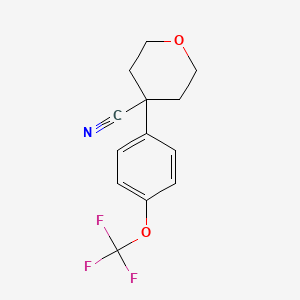
![N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B12317449.png)
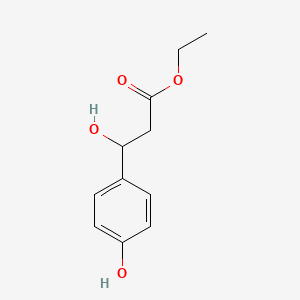
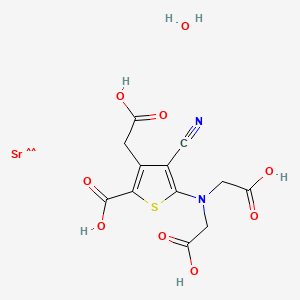
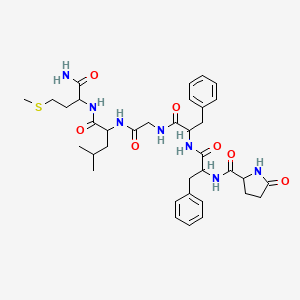

![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12317500.png)
